6-Chloro-4-iodopyridine-3-carboxylic acid 6-Chloro-4-iodopyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211578-80-1
VCID: VC4987189
InChI: InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
SMILES: C1=C(C(=CN=C1Cl)C(=O)O)I
Molecular Formula: C6H3ClINO2
Molecular Weight: 283.45

6-Chloro-4-iodopyridine-3-carboxylic acid

CAS No.: 1211578-80-1

Cat. No.: VC4987189

Molecular Formula: C6H3ClINO2

Molecular Weight: 283.45

* For research use only. Not for human or veterinary use.

6-Chloro-4-iodopyridine-3-carboxylic acid - 1211578-80-1

Specification

CAS No. 1211578-80-1
Molecular Formula C6H3ClINO2
Molecular Weight 283.45
IUPAC Name 6-chloro-4-iodopyridine-3-carboxylic acid
Standard InChI InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Standard InChI Key QFFFXLLUGUHIHH-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Cl)C(=O)O)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

6-Chloro-4-iodopyridine-3-carboxylic acid belongs to the pyridinecarboxylic acid family, characterized by its planar aromatic ring system and electron-withdrawing substituents. Key properties include:

PropertyValue
CAS Number1211578-80-1
Molecular FormulaC₆H₃ClINO₂
Molecular Weight283.45 g/mol
IUPAC Name6-chloro-4-iodopyridine-3-carboxylic acid
SMILESC1=C(C(=CN=C1Cl)C(=O)O)I
InChI KeyQFFFXLLUGUHIHH-UHFFFAOYSA-N

The presence of both chlorine and iodine atoms introduces steric and electronic effects that influence reactivity. The carboxylic acid group enhances solubility in polar solvents and enables condensation reactions.

Synthesis and Functionalization

Direct Synthesis Routes

The synthesis of 6-chloro-4-iodopyridine-3-carboxylic acid typically involves sequential halogenation and carboxylation steps. A plausible pathway includes:

  • Halogenation of Pyridine Derivatives: Starting from 3-aminopyridine, chlorination at position 6 using POCl₃ or PCl₅, followed by iodination via electrophilic aromatic substitution.

  • Carboxylation: Introduction of the carboxylic acid group via oxidation of a methyl substituent or directed ortho-metalation followed by carboxylation with CO₂.

A related compound, tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, is synthesized via lithiation-iodination of tert-butyl (6-chloropyridin-3-yl)carbamate using n-BuLi and iodine, yielding 32.3–33% after column chromatography . Similar strategies could be adapted for the carboxylic acid variant by replacing the carbamate group with a carboxyl function.

Key Reaction Conditions

  • Lithiation-Iodination: Conducted at -78°C in anhydrous THF under inert atmosphere to prevent side reactions.

  • Purification: Silica gel chromatography with gradients of petroleum ether and ethyl acetate (10:1 to 60:40) effectively isolates the product .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s halogen atoms and carboxylic acid group make it a versatile building block:

  • Suzuki-Miyaura Coupling: The iodine atom facilitates cross-coupling with arylboronic acids to introduce aromatic moieties. For example, tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate reacts with phenylboronic acid under Pd(OAc)₂ catalysis to form biaryl derivatives .

  • Amide/Ester Formation: The carboxylic acid reacts with amines or alcohols to generate amides or esters, common in prodrug design.

Agrochemical Development

Halogenated pyridines are prevalent in herbicides and insecticides. The chlorine and iodine substituents may enhance binding to biological targets, while the carboxylic acid improves water solubility for formulation.

Future Directions and Research Opportunities

Synthetic Optimization

  • Catalytic Methods: Explore Pd/Ni-catalyzed C–H activation to streamline iodination.

  • Green Chemistry: Replace THF with biodegradable solvents like cyclopentyl methyl ether.

Biological Screening

Prioritize in vitro assays against ESKAPE pathogens and NCI-60 cancer cell lines to identify lead candidates.

Solubility Studies

Systematically evaluate solubility in aqueous buffers and organic solvents to guide formulation development.

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